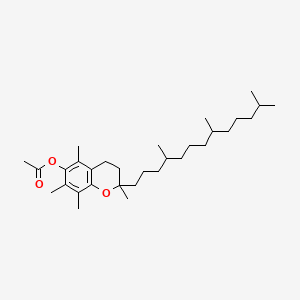

DL-alpha-Tocopherol acetate

説明

A natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. It has four methyl groups on the 6-chromanol nucleus. The natural d form of alpha-tocopherol is more active than its synthetic dl-alpha-tocopherol racemic mixture.

Structure

3D Structure

特性

Key on ui mechanism of action |

_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Although all forms of Vitamin E exhibit antioxidant activity, it is known that the antioxidant activity of vitamin E is not sufficient to explain the vitamin's biological activity. Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis. Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade. The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system. The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity. Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. |

|---|---|

CAS番号 |

7695-91-2 |

分子式 |

C31H52O3 |

分子量 |

472.7 g/mol |

IUPAC名 |

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |

InChIキー |

ZAKOWWREFLAJOT-ADUHFSDSSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

異性体SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |

正規SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

沸点 |

363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |

密度 |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |

melting_point |

26.5 - 27.5 °C |

他のCAS番号 |

58-95-7 7695-91-2 52225-20-4 |

物理的記述 |

Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |

溶解性 |

less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |

同義語 |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of DL-alpha-Tocopherol Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for DL-alpha-Tocopherol (B57034) acetate (B1210297) (all-rac-α-Tocopheryl acetate), a synthetic, stable form of Vitamin E. This document details both the prevalent chemical synthesis routes and emerging enzymatic methods, offering insights into the methodologies, quantitative data, and experimental protocols relevant for research and development applications.

Introduction

DL-alpha-Tocopherol acetate is a racemic mixture of eight stereoisomers of alpha-tocopherol (B171835) acetate.[1] It is widely used in pharmaceuticals, cosmetics, and as a dietary supplement due to its antioxidant properties and enhanced stability compared to its unesterified counterpart, DL-alpha-Tocopherol.[2][3] The acetate ester protects the phenolic hydroxyl group from oxidation, increasing the shelf life of the compound.[4][5] This guide explores the core synthetic strategies employed to produce this vital compound for research purposes.

Chemical Synthesis Pathway

The industrial and laboratory-scale chemical synthesis of this compound predominantly involves a two-step process: the condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol (B1199701) (IP) to form DL-alpha-Tocopherol, followed by the esterification of the tocopherol with acetic anhydride (B1165640).[6][7] An alternative one-step approach involves the direct reaction of a TMHQ diester with isophytol.[8]

Two-Step Synthesis: Condensation and Esterification

The foundational chemical synthesis route is a robust and high-yielding process.

Step 1: Condensation of Trimethylhydroquinone (TMHQ) and Isophytol (IP)

This acid-catalyzed condensation reaction forms the chromane (B1220400) ring structure of tocopherol.

Caption: Step 1: Condensation of TMHQ and Isophytol.

Step 2: Esterification of DL-alpha-Tocopherol

The resulting DL-alpha-Tocopherol is then acetylated to produce the final product.

Caption: Step 2: Esterification of DL-alpha-Tocopherol.

Quantitative Data for Chemical Synthesis

| Parameter | Value | Conditions | Reference |

| Yield (Tocopherol) | 96% | Catalyst: ZnCl₂/HCl; Solvent: γ-butyrolactone; Temp: 90°C | [9] |

| Yield (Tocopherol) | 96% | Catalyst: Boric acid/Oxalic acid; Solvent: γ-butyrolactone/Heptane; Temp: 150°C | [9] |

| Yield (Tocopheryl Acetate) | 90% | From crude tocopherol and acetic anhydride with H₂SO₄ catalyst. | [10][11] |

| Purity (Tocopheryl Acetate) | 98% | After fractional distillation. | [10][11] |

| Purity (Tocopheryl Acetate) | >98% | Synthetically produced. | [6] |

| Yield (Tocopheryl Acetate) | 97.2% | From TMHQ and isophytol with subsequent acetylation. | [12] |

Experimental Protocols for Chemical Synthesis

Protocol 1: Two-Step Synthesis of this compound

Materials:

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

Isophytol (IP)

-

Zinc chloride (ZnCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

γ-butyrolactone

-

Heptane

-

Acetic anhydride

-

Sulfuric acid (catalytic amount)

-

Sodium hydroxide (B78521) (NaOH) solution (dilute)

-

Sodium bicarbonate solution (dilute)

Procedure:

Step 1: Synthesis of DL-alpha-Tocopherol [9]

-

Suspend 152 g (1 mol) of TMHQ and 100 g of ZnCl₂ in 500 ml of γ-butyrolactone in a reaction vessel.

-

Heat the suspension to 80°C with stirring.

-

Add 15 ml of concentrated HCl.

-

Over a period of 30 minutes, add 304 g of isophytol to the reaction mixture.

-

Increase the temperature to 90°C and continue stirring for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Extract the product twice with 500 ml of heptane.

-

Combine the heptane phases and concentrate them to obtain crude DL-alpha-Tocopherol.

Step 2: Synthesis of this compound [10][11]

-

To the crude DL-alpha-Tocopherol, add 1.2 to 1.5 molar equivalents of acetic anhydride.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4 hours.

-

After cooling, wash the mixture with a dilute aqueous NaOH solution, followed by a mixture of methanol and dilute aqueous HCl, and finally with a mixture of methanol and a dilute aqueous sodium bicarbonate solution.[9]

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under high vacuum (e.g., 0.01 mbar, 200-210°C).[10]

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a more sustainable and milder alternative to traditional chemical methods.[4] This pathway typically involves the transesterification of DL-alpha-Tocopherol with an acyl donor, catalyzed by a lipase (B570770).

Caption: Enzymatic Synthesis of this compound.

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Conditions | Reference |

| Conversion Rate | 60% | Catalyst: Novozym 435; Substrate: α-Tocopherol and vinyl acetate; Solvent: n-hexane/2-methyl-2-butanol | [13] |

| Conversion Rate | 97% | Catalyst: CRL1; Substrate: α-Tocopherol and acetic anhydride; Solvent-free | [13] |

| Yield | 95% | Substrate: α-Tocopherol; Solvent-free | [13] |

| Yield | 96.31% | Catalyst: ZIF-8 nanozyme; Substrate: D-α-tocopherol and acetic anhydride; Temp: 50°C; Time: 24 hours; Solvent-free | [14] |

Experimental Protocol for Enzymatic Synthesis

Protocol 2: Lipase-Catalyzed Synthesis of this compound

Materials:

-

DL-alpha-Tocopherol

-

Acetic anhydride

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or another suitable lipase.

-

Organic solvent (optional, e.g., n-hexane)

-

Molecular sieves (for anhydrous conditions, if necessary)

Procedure: [13]

-

In a reaction vessel, dissolve DL-alpha-Tocopherol in a suitable organic solvent or use a solvent-free system.

-

Add the acyl donor, such as acetic anhydride, in a desired molar ratio to the tocopherol.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity and should be optimized.

-

Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring or shaking.

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC.

-

Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Remove the solvent (if used) and any unreacted starting materials under reduced pressure.

-

Further purification of the this compound can be performed by column chromatography if necessary.

Conclusion

The synthesis of this compound for research applications can be effectively achieved through both chemical and enzymatic routes. The traditional chemical synthesis offers high yields and is well-established, making it suitable for large-scale production. In contrast, enzymatic synthesis provides a greener alternative with high conversion rates under mild conditions, which can be advantageous for specific research applications where avoiding harsh reagents and high temperatures is critical. The choice of synthesis pathway will depend on the specific requirements of the research, including desired scale, purity, and sustainability considerations.

References

- 1. Tocopherol - Wikipedia [en.wikipedia.org]

- 2. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. CN106565659A - Method of preparing vitamin E acetate - Google Patents [patents.google.com]

- 9. DE19617444A1 - Preparation of vitamin E and this compound - Google Patents [patents.google.com]

- 10. RU2098416C1 - Method of synthesis of dl-alpha-tocopherol or its acetate - Google Patents [patents.google.com]

- 11. DE4208477A1 - METHOD FOR PRODUCING VITAMIN E - Google Patents [patents.google.com]

- 12. EP1132384A2 - Process for the production of alpha-tocopherol acetate by condensation of trimethylhydroquinone with isophytol - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

Mechanism of antioxidant activity of DL-alpha-Tocopherol acetate in vitro

An In-depth Technical Guide on the In Vitro Antioxidant Mechanism of DL-alpha-Tocopherol Acetate (B1210297)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-alpha-Tocopherol acetate, a common and stable form of Vitamin E, is widely utilized in pharmaceutical and cosmetic formulations. However, its antioxidant activity is not direct. In its esterified form, the critical phenolic hydroxyl group responsible for radical scavenging is blocked. Consequently, this compound is intrinsically inactive as an antioxidant in standard chemical assays. Its efficacy relies on its conversion—or hydrolysis—into the active free DL-alpha-Tocopherol. This technical guide delineates this crucial two-step mechanism. It begins by explaining the necessity of hydrolysis, details the conditions under which this conversion occurs in vitro, and then provides a comprehensive analysis of the multi-faceted antioxidant and signaling mechanisms of the resulting active DL-alpha-Tocopherol. The guide includes quantitative data, detailed experimental protocols, and diagrams of key pathways and workflows to provide a thorough resource for research and development professionals.

The Prerequisite for Activity: Conversion of this compound to DL-alpha-Tocopherol

The defining structural feature that bestows antioxidant properties upon tocopherols (B72186) is the hydroxyl (-OH) group on the chromanol ring. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating destructive chain reactions like lipid peroxidation. In this compound, this hydroxyl group is esterified with an acetate group, rendering it incapable of hydrogen donation.

Multiple studies confirm that this compound exhibits no significant antioxidant activity in common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and chemiluminescence-based assays.[1][2] The antioxidant potential is only unlocked upon cleavage of the ester bond, a process known as hydrolysis, which liberates the free phenolic hydroxyl group and yields the active DL-alpha-Tocopherol.

In Vitro Hydrolysis Mechanisms

For this compound to demonstrate antioxidant effects in an in vitro setting, the experimental conditions must facilitate its hydrolysis. This is typically achieved through enzymatic catalysis, as spontaneous chemical hydrolysis is slow under neutral pH conditions.

-

Enzymatic Hydrolysis : The most relevant mechanism for in vitro biological systems (e.g., cell culture, simulated digestion models) is enzymatic hydrolysis. Esterases and lipases are capable of catalyzing this reaction. For instance, cholesterol esterase has been shown to effectively hydrolyze alpha-tocopheryl acetate in vitro.[3][4] In cell culture experiments, esterases present in the fetal bovine serum (FBS) supplement of the culture medium can facilitate the conversion.

-

Chemical Hydrolysis : While less common in typical assay conditions, the ester bond can be cleaved by acid or base-catalyzed hydrolysis. However, these conditions are often too harsh for the biological molecules or radicals being studied in antioxidant assays.

The conversion process is the rate-limiting step for the antioxidant action of this compound.

Core Antioxidant Mechanism of DL-alpha-Tocopherol

Once hydrolyzed to its free form, DL-alpha-Tocopherol functions as a potent, lipid-soluble, chain-breaking antioxidant. Its primary role is to protect polyunsaturated fatty acids (PUFAs) within cellular membranes and lipoproteins from peroxidation.

Radical Scavenging Chain-Breaking Mechanism

Lipid peroxidation is a chain reaction initiated by a free radical that attacks a PUFA. DL-alpha-Tocopherol interrupts this chain.

-

Initiation : A radical (R•) abstracts a hydrogen atom from a lipid (LH), forming a lipid radical (L•).

-

Propagation : The lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then attack another lipid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Termination by α-Tocopherol : DL-alpha-Tocopherol (α-TOH) donates the hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical (LOO•). This neutralizes the radical, forming a stable lipid hydroperoxide (LOOH) and the α-tocopheroxyl radical (α-TO•).

-

Stability of the α-Tocopheroxyl Radical : The resulting α-tocopheroxyl radical is relatively stable and unreactive due to the delocalization of the unpaired electron into the chromanol ring structure. It is therefore unable to propagate the peroxidation chain.[5]

-

Regeneration : The α-tocopheroxyl radical can be recycled back to the active α-tocopherol form by other antioxidants, most notably ascorbate (B8700270) (Vitamin C), which donates a hydrogen atom.

Quantitative Data on Antioxidant Activity of Alpha-Tocopherol (B171835)

The antioxidant capacity of DL-alpha-Tocopherol can be quantified using various in vitro assays. The results are often expressed as the IC50 value (the concentration required to inhibit 50% of the radical activity).

| Assay | Matrix/Solvent | Antioxidant | IC50 / Activity Value | Reference |

| DPPH | Methanol (B129727)/Ethanol (B145695) | DL-alpha-Tocopherol | Markedly inhibits in a concentration-dependent manner | [1][2] |

| DPPH | Not Specified | Vitamin E (α-Tocopherol) | 42.86 µg/mL | [5] |

| Lipid Peroxidation | Human Erythrocytes | alpha-Tocopherol | Protects cells from H2O2-induced peroxidation | [6] |

| Lipid Peroxidation | Liposomes | alpha-Tocopherol | Rapidly consumed while inhibiting peroxide formation | [7] |

| Inhibition Rate Constant (k_inh) | Low-Density Lipoproteins | alpha-Tocopherol | 5.9 ± 0.5 x 10⁵ M⁻¹s⁻¹ for peroxidation inhibition | [8] |

Note: Data for this compound is not included as it is inactive in these direct assays.

Non-Radical Scavenging Mechanisms: Modulation of Cellular Signaling

In cell-based in vitro systems, alpha-tocopherol exerts biological effects that are not directly related to radical scavenging. These involve the modulation of specific signal transduction pathways and the regulation of gene expression.

Inhibition of Protein Kinase C (PKC)

Alpha-tocopherol has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity in various cell types, including vascular smooth muscle cells and platelets.[9][10] This is a non-antioxidant function, as other antioxidants do not replicate this effect.

The proposed mechanism involves alpha-tocopherol causing the activation of a protein phosphatase (like PP2A), which then dephosphorylates PKCα, leading to its inactivation.[11] This inhibition of PKC can affect a wide range of downstream cellular processes, including cell proliferation, differentiation, and platelet aggregation.[9][12]

Regulation of Gene Expression

In vitro studies using cell cultures have revealed that alpha-tocopherol can modulate the expression of numerous genes.[13][14][15] This regulatory role is independent of its antioxidant activity.[16] Genes affected are involved in:

-

Lipid Metabolism and Atherosclerosis : Down-regulation of scavenger receptors like CD36.[14]

-

Inflammation and Cell Adhesion : Down-regulation of molecules like ICAM-1 and E-selectin.[14]

-

Extracellular Matrix : Modulation of genes for collagen and matrix metalloproteinases (MMPs).[14]

-

Cell Cycle and Apoptosis : Down-regulation of anti-apoptotic genes and up-regulation of cell cycle inhibitors.[17][18]

These effects are mediated through interactions with transcription factors and modulation of signaling pathways that control gene transcription.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at 517 nm.

-

Sample Preparation : Prepare serial dilutions of the test compound (DL-alpha-Tocopherol) and a standard (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

Reaction : Add a small volume of the sample or standard solution to a larger volume of the DPPH working solution in a microplate well or cuvette. A blank containing only the solvent is also prepared.

-

Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer or plate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the % inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution : Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare serial dilutions of the test compound (DL-alpha-Tocopherol) and a standard (e.g., Trolox).

-

Reaction : Add a small aliquot of the sample or standard to a larger volume of the ABTS•+ working solution.

-

Measurement : After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation, to quantify the extent of oxidative damage to lipids.

Methodology:

-

System Preparation : Prepare a lipid-rich system, such as a linoleic acid emulsion, liposomes, or a biological sample (e.g., erythrocyte ghosts, microsomes).

-

Induction of Peroxidation : Induce lipid peroxidation using an initiator, such as hydrogen peroxide (H2O2), an azo compound (e.g., AAPH), or a Fe²⁺/ascorbate system.

-

Treatment : Perform the induction in the presence and absence of various concentrations of the test antioxidant (DL-alpha-Tocopherol).

-

Reaction Termination & MDA Measurement :

-

Stop the reaction at a specific time point.

-

Add thiobarbituric acid (TBA) reagent to the samples and heat at ~95°C for 30-60 minutes. MDA reacts with TBA to form a pink-colored adduct.

-

Cool the samples and centrifuge to remove any precipitate.

-

-

Measurement : Measure the absorbance of the supernatant at 532 nm.

-

Calculation : The concentration of MDA is calculated based on its molar extinction coefficient. The percentage of inhibition of lipid peroxidation is determined by comparing the MDA levels in antioxidant-treated samples to the control (no antioxidant).

Conclusion

The in vitro antioxidant mechanism of this compound is fundamentally a two-stage process. It is a pro-antioxidant that is itself inert. Its activity is entirely dependent on its hydrolysis to the active DL-alpha-Tocopherol form, a conversion that requires specific enzymatic or chemical conditions not present in standard antioxidant assays. Once liberated, DL-alpha-Tocopherol is a highly effective chain-breaking antioxidant that directly scavenges lipid peroxyl radicals. Furthermore, in more complex cell-based in vitro models, it functions as a signaling molecule, notably by inhibiting the Protein Kinase C pathway and modulating the expression of a wide array of genes. A comprehensive understanding of this dual nature—requiring activation before exhibiting both direct radical scavenging and broader biological modulation—is critical for researchers designing experiments and developing formulations based on this stable and widely used form of Vitamin E.

References

- 1. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Oral Preparations of Vitamin E as Antioxidant Using DPPH Method (Diphenyl picrylhydrazyl) | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Determination of the alpha-tocopherol inhibition rate constant for peroxidation in low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. alpha-tocopherol inhibits aggregation of human platelets by a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. α-Tocopherol modifies the expression of genes related to oxidative stress and apoptosis during in vitro maturation and enhances the developmental competence of rabbit oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Role of DL-alpha-Tocopherol Acetate in Cellular Signaling Cascades: A Technical Guide

Introduction

DL-alpha-tocopherol acetate, a synthetic and stable ester form of Vitamin E, is a widely used supplement and component in dermatological products.[1][2] Upon administration, it is hydrolyzed by cellular esterases to release its biologically active form, alpha-tocopherol (B171835).[1][3] While renowned for its potent antioxidant properties—neutralizing free radicals and protecting cell membranes from oxidative damage—alpha-tocopherol also plays a crucial, non-antioxidant role as a modulator of key cellular signaling cascades.[4][5][6] This technical guide provides an in-depth examination of the mechanisms by which alpha-tocopherol influences critical signaling pathways, independent of its radical-scavenging capabilities. We will explore its impact on Protein Kinase C (PKC) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling, summarize quantitative data, provide detailed experimental protocols for studying these effects, and present visual diagrams of the core mechanisms.

Core Signaling Pathways Modulated by alpha-Tocopherol

Alpha-tocopherol exerts significant regulatory effects on intracellular signaling networks that govern cell proliferation, survival, and gene expression. Its primary mechanisms involve the modulation of key protein kinases and phosphatases.

Protein Kinase C (PKC) Signaling Pathway

A primary and extensively studied non-antioxidant function of alpha-tocopherol is the specific inhibition of Protein Kinase C (PKC).[7][8][9] This effect is not shared by other tocopherol isoforms with similar antioxidant properties, such as beta-tocopherol, highlighting a specific molecular interaction.[8][10]

Mechanism of Inhibition: The inhibition of PKC is not direct. Instead, alpha-tocopherol is proposed to activate Protein Phosphatase 2A (PP2A).[7][10][11] Activated PP2A then dephosphorylates the alpha isoform of PKC (PKCα), leading to its inactivation.[10][12] This inactivation suppresses downstream signaling events, most notably the inhibition of vascular smooth muscle cell proliferation, a process implicated in the development of atherosclerosis.[8][9] This regulatory action positions alpha-tocopherol as a modulator of signal transduction controlling cell growth.[8]

Caption: Mechanism of PKCα inhibition by alpha-tocopherol.

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway

Alpha-tocopherol also modulates the PI3K/Akt pathway, a central regulator of cell survival, growth, and metabolism. Its primary effect is to facilitate the inactivation of the serine/threonine kinase Akt.

Mechanism of Inactivation: Alpha-tocopherol induces the site-specific dephosphorylation of Akt at the Serine-473 residue, which drastically reduces its catalytic activity.[13][14] This is achieved by promoting the recruitment of both Akt and its specific phosphatase, PH domain leucine-rich repeat protein phosphatase 1 (PHLPP1), to the plasma membrane.[13][14] This co-localization facilitates the action of PHLPP1 on Akt, leading to its inactivation and the subsequent inhibition of downstream pro-survival signaling.[14] Notably, this mechanism does not appear to involve the inhibition of PI3K or affect the levels of its product, PIP3.[13]

Caption: Mechanism of Akt inactivation facilitated by alpha-tocopherol.

Regulation of Gene Expression

Beyond modulating kinase activities, alpha-tocopherol is a potent regulator of gene expression.[15][16] Microarray studies have revealed that it can alter the expression of hundreds of genes involved in a broad range of biological processes.[15] These include genes related to:

-

Lipid Metabolism: Modulates transcription factors SREBP1 and SREBP2, which are key regulators of cholesterol and fatty acid metabolism.[15]

-

Inflammation and Cell Adhesion: Down-regulates genes for proteins like ICAM-1 and E-selectin.[17][18]

-

Cell Cycle Control: Affects the expression of cyclins (Cyclin D1, Cyclin E) and cell cycle inhibitors (p27).[17][18]

-

Extracellular Matrix: Influences genes coding for proteins such as collagen and matrix metalloproteinases (MMPs).[17][18]

This regulation is mediated through its effects on transcription factors like NF-κB and AP-1, partly as a consequence of PKC inhibition, and also through interactions with nuclear receptors like the Pregnane X Receptor (PXR).[17][18]

Quantitative Data Summary

The modulatory effects of alpha-tocopherol on signaling pathways have been quantified in various cellular and in vivo models.

| Pathway | Target/Parameter | Effect | Model System | Reference |

| PKC Signaling | PKCα Activity | 45% decrease | Smooth muscle cells | [12] |

| PKCα Phosphorylation | 60% decrease | Smooth muscle cells | [12] | |

| Membranous PKC Activity | Reversal of 162% increase | Aorta of diabetic rats | [19] | |

| Total Diacylglycerol (DAG) | Reversal of 60% increase | Aorta of diabetic rats | [19] | |

| PI3K/Akt Signaling | Cell Proliferation (IC50) | ~400 µM | LNCaP prostate cancer cells | [13] |

| Akt Phosphorylation (Ser473) | Dose-dependent reduction | LNCaP & PC-3 cells | [13] | |

| Gene Expression | Global Gene Expression | 910 genes up-regulated (>2x)273 genes down-regulated (>1.5x) | Bovine MDBK cells | [15] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the effects of alpha-tocopherol on cellular signaling.

Protocol 1: Western Blot Analysis of Protein Phosphorylation (PKC/Akt)

This protocol is used to determine the phosphorylation status of key signaling proteins following treatment with alpha-tocopherol.

Caption: Standard workflow for Western blot analysis.

Methodology:

-

Cell Treatment: Culture cells (e.g., A7r5 smooth muscle cells, LNCaP prostate cancer cells) to 70-80% confluency. Treat with desired concentrations of alpha-tocopherol (or vehicle control, e.g., DMSO) for a specified time.[7]

-

Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and transfer the lysate to a microcentrifuge tube.[20]

-

Lysate Clarification: Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole-cell lysate).[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[21]

-

Sample Preparation & SDS-PAGE: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[20][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[20]

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody targeting the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473, anti-phospho-PKC) diluted in blocking buffer.[20][21]

-

Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[20]

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal (from a separate blot) or a loading control (e.g., β-actin, GAPDH) to determine the relative change in phosphorylation.[20]

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the direct effect of alpha-tocopherol on PKC enzymatic activity by quantifying the phosphorylation of a specific substrate.

Methodology:

-

Enzyme Source: Use purified, recombinant PKCα or PKC immunoprecipitated from cell lysates.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction buffer containing ATP, MgCl2, a known PKC substrate (e.g., a specific peptide or histone H1), and cofactors like phosphatidylserine (B164497) and diacylglycerol (DAG).

-

Inhibitor Pre-incubation: Add various concentrations of alpha-tocopherol or vehicle control to the reaction mixture and pre-incubate with the PKC enzyme for 10-15 minutes at 30°C.

-

Kinase Reaction Initiation: Start the reaction by adding radiolabeled [γ-³²P]ATP. Incubate for 10-20 minutes at 30°C.

-

Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Analysis: Calculate the percentage of PKC inhibition by comparing the activity in alpha-tocopherol-treated samples to the vehicle control.

Protocol 3: In Vitro PI3-Kinase (PI3K) Activity Assay

This ELISA-based protocol measures PI3K activity by detecting its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). It can be adapted to assess downstream effects of alpha-tocopherol, although the primary mechanism of Akt inhibition by tocopherol is independent of PI3K itself.[13]

Methodology:

-

PI3K Source: Immunoprecipitate PI3K from cell lysates treated with alpha-tocopherol or vehicle.

-

Kinase Reaction:

-

Set up the kinase reaction in a microcentrifuge tube. Combine the immunoprecipitated PI3K with a reaction buffer containing ATP and the PI3K substrate, PI(4,5)P2.[22]

-

Incubate the reaction for 2-3 hours at 37°C to allow for the conversion of PI(4,5)P2 to PI(3,4,5)P3.[22]

-

Stop the reaction by adding EDTA.[22]

-

-

PIP3 Detection (Competitive ELISA):

-

Transfer the reaction mixture to an incubation plate. Add a PIP3 detector protein (a protein with a PH domain that specifically binds PIP3). Incubate for 1 hour.[22]

-

Transfer this mixture to a 96-well plate pre-coated with a fixed amount of PIP3. Incubate for 1 hour. The PIP3 generated in the kinase reaction will compete with the plate-bound PIP3 for binding to the detector protein.[22]

-

-

Signal Generation:

-

Wash the plate to remove unbound detector protein.

-

Add a peroxidase-linked secondary antibody that binds to the detector protein, followed by a colorimetric substrate (e.g., TMB).[22]

-

-

Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of PIP3 produced in the kinase reaction. Calculate PI3K activity by comparing results to a standard curve generated with known amounts of PIP3.[22]

Protocol 4: Dual-Luciferase® Reporter Assay for Gene Expression Analysis

This assay is used to determine if alpha-tocopherol affects the transcriptional activity of a specific gene promoter.[23][24]

Methodology:

-

Plasmid Preparation:

-

Experimental Reporter: Clone the promoter region of the gene of interest upstream of a firefly luciferase (luc2) gene in a reporter vector (e.g., pGL4).[24]

-

Control Reporter: Use a second plasmid containing a constitutively active promoter (e.g., CMV) driving the expression of a different luciferase, such as Renilla luciferase (hRluc), to normalize for transfection efficiency and cell viability.[24][25]

-

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) into a 96-well plate. The next day, co-transfect the cells with the experimental and control reporter plasmids using a lipid-based transfection reagent.[24]

-

Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of alpha-tocopherol or a vehicle control. Incubate for an additional 24-48 hours.[24]

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer to lyse the cells and release the luciferase enzymes.

-

Luminescence Measurement:

-

Use a luminometer and a dual-luciferase assay kit. First, add the Firefly luciferase substrate (Luciferin) to the cell lysate and measure the resulting luminescence (Signal 1).

-

Next, add a reagent that simultaneously quenches the firefly reaction and provides the substrate (Coelenterazine) for the Renilla luciferase. Measure the second luminescence signal (Signal 2).[25]

-

-

Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2). This normalization corrects for variability between wells. Compare the normalized ratios from alpha-tocopherol-treated cells to the vehicle control to determine the fold change in promoter activity.[25]

References

- 1. What is the mechanism of Tocopherol Acetate? [synapse.patsnap.com]

- 2. bubbleandbee.com [bubbleandbee.com]

- 3. What is Tocopherol Acetate used for? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Tocopherol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. d-alpha-tocopherol inhibition of vascular smooth muscle cell proliferation occurs at physiological concentrations, correlates with protein kinase C inhibition, and is independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of alpha-tocopherol on the synthesis, phosphorylation and activity of protein kinase C in smooth muscle cells after phorbol 12-myristate 13-acetate down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitamin E Facilitates the Inactivation of the Kinase Akt by the Phosphatase PHLPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin E facilitates the inactivation of the kinase Akt by the phosphatase PHLPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene-regulatory activity of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vitamin E normalizes diacylglycerol-protein kinase C activation induced by hyperglycemia in rat vascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. echelon-inc.com [echelon-inc.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. benchchem.com [benchchem.com]

- 25. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of DL-alpha-Tocopherol Acetate on Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-tocopherol acetate (B1210297), a synthetic and stable form of vitamin E, has long been recognized for its antioxidant properties. However, its biological functions extend beyond scavenging free radicals, encompassing the intricate regulation of gene expression and modulation of key signaling pathways. This technical guide provides an in-depth exploration of the molecular effects of DL-alpha-tocopherol acetate, with a focus on its impact on gene expression, the signaling cascades it influences, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Core Mechanisms of Action: Modulation of Signaling Pathways

This compound exerts its influence on gene expression primarily through the modulation of critical signaling pathways. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling cascades.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, the NF-κB dimer (most commonly p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[1]

Alpha-tocopherol (B171835) has been shown to attenuate NF-κB activation.[2][3] This is achieved, at least in part, by inhibiting the degradation of IκBα.[1] By stabilizing the IκBα protein, alpha-tocopherol effectively sequesters the NF-κB complex in the cytoplasm, preventing its nuclear translocation and the subsequent expression of its target genes.[4][5] This inhibitory effect on the NF-κB pathway is a key mechanism by which this compound exerts its anti-inflammatory effects.

The PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation. When activated by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6]

Alpha-tocopherol has been identified as an agonist of PPARγ.[7] By binding to and activating PPARγ, alpha-tocopherol can modulate the expression of a suite of genes involved in lipid metabolism and inflammation. For instance, activated PPARγ can upregulate the expression of the tumor suppressor gene PTEN, which in turn acts as a negative regulator of the pro-survival PI3K/Akt signaling pathway.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-tocopherol attenuates NFkappaB activation and pro-inflammatory cytokine production in brain and improves recovery from lipopolysaccharide-induced sickness behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-κB nuclear translocation via HO-1 activation underlies α-tocopheryl succinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of DL-alpha-Tocopherol Acetate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of DL-alpha-Tocopherol acetate (B1210297) (Vitamin E acetate), a synthetic and stabilized form of Vitamin E. It is designed to be a practical resource for laboratory use, offering key data, experimental protocols, and insights into its biological relevance.

Core Physicochemical Properties

DL-alpha-Tocopherol acetate is a viscous, oily liquid that is clear and has a slight greenish-yellow hue.[1] It is the ester of acetic acid and α-tocopherol, a modification that blocks the reactive phenolic hydroxyl group, thereby increasing its stability against oxidation compared to α-tocopherol.[2][3] This stability makes it a preferred form for use in supplements and dermatological products.[2][4]

A summary of its key quantitative properties is presented below for quick reference.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| IUPAC Name | [2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate | [5] |

| Synonyms | Vitamin E acetate, DL-a-Tocopheryl acetate | [1] |

| Molecular Formula | C₃₁H₅₂O₃ | [1] |

| Molecular Weight | 472.74 - 472.8 g/mol | [1] |

| Physical Form | Clear, slightly greenish-yellow, viscous oily liquid | [1] |

| Melting Point | ~ -27.5 °C (~ -17.5 °F) | [2] |

| Boiling Point | >200 °C at atmospheric pressure; 224 °C at 0.3 mmHg | [6] |

| Density | 0.952 - 0.966 g/mL at 20-25 °C | [7] |

| Refractive Index | 1.494 - 1.498 at 20 °C | [2][7] |

| UV Absorption Max (λmax) | 284-286 nm in ethanol (B145695) | [8][9] |

| Molar Extinction Coefficient (ε) | E(mM) = 3.26 at 292 nm in ethanol |

Solubility and Stability Profile

Understanding the solubility and stability of this compound is critical for designing experiments, formulating solutions, and ensuring the integrity of the compound during storage and use.

Table 2: Solubility and Stability Data

| Parameter | Description | References |

| Solubility in Water | Practically insoluble (<0.1 g/100 mL) | [1][10] |

| Solubility in Organic Solvents | Freely soluble in ethanol, acetone, chloroform, ether, and fixed oils. | [1][10] |

| Chemical Stability | Stable to heat and strong acids. Unstable under alkaline conditions. | [1] |

| Oxidative & Light Stability | Practically unaffected by air, visible light, and UV radiation. | [1][2] |

| Storage Recommendations | Store in tightly closed, light-resistant containers at 2-8°C. Solutions should be protected from light. | [11][12] |

The esterification of the hydroxyl group significantly enhances stability, making it less susceptible to oxidation from air and light compared to its non-esterified counterpart, α-tocopherol.[2][3][13] However, it is susceptible to hydrolysis under alkaline conditions, which regenerates the active α-tocopherol.

Experimental Protocols

Accurate characterization of this compound in the laboratory relies on standardized protocols. Below are methodologies for two common analytical procedures.

This protocol outlines the steps to verify the concentration and purity of a this compound solution using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Ethanol (absolute, analytical grade)

-

Volumetric flasks (10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Methodology:

-

Prepare Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with absolute ethanol. Mix thoroughly.

-

Prepare Working Standard Solution (e.g., 10 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with absolute ethanol. This creates a solution of approximately 10 µg/mL.[8]

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-400 nm. Use absolute ethanol as the blank reference.[8]

-

Spectral Scan: Fill a quartz cuvette with the working standard solution and perform a full spectral scan to determine the wavelength of maximum absorbance (λmax), which should be approximately 285 nm.[9][14]

-

Absorbance Measurement: Measure the absorbance of the working standard solution at the determined λmax.

-

Calculation: Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).

-

A = Absorbance

-

ε = Molar absorptivity (in L·mol⁻¹·cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration of the solution (in mol/L)

-

This method determines the solubility of the compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved compound settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Biological Conversion and Antioxidant Action

This compound itself is biologically inactive. It acts as a prodrug and must be hydrolyzed to the free α-tocopherol form to exert its biological effects.[4]

Upon ingestion or topical application, esterases in the intestine and skin slowly hydrolyze the acetate ester, releasing active α-tocopherol and acetic acid.[2][4] This conversion is a critical step for bioavailability. Studies show that enzymes such as cholesteryl ester hydrolase are capable of this conversion.[15] The slow release of the active form provides a sustained protective effect.[4]

Once converted, α-tocopherol functions as a potent lipid-soluble antioxidant, primarily protecting cell membranes from lipid peroxidation.[16] It acts by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[17] The resulting tocopheryl radical is relatively stable and can be recycled back to its active form by other antioxidants, such as Vitamin C.[17]

Beyond its direct antioxidant role, α-tocopherol is also involved in modulating signal transduction pathways, including the inhibition of Protein Kinase C (PKC), which affects cell proliferation and differentiation.[18][19]

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 3. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]

- 4. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C31H52O3 | CID 2117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. ijpras.com [ijpras.com]

- 9. UV-spectrophotometric determination of alpha-tocopherol acetate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-alpha-Tocopheryl acetate | 58-95-7 [chemicalbook.com]

- 11. magistraliterdistributio.cz [magistraliterdistributio.cz]

- 12. magistraliterdistributio.cz [magistraliterdistributio.cz]

- 13. DL-alpha-Tocopherol | C29H50O2 | CID 2116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pjps.pk [pjps.pk]

- 15. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cambridge.org [cambridge.org]

- 18. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

DL-alpha-Tocopherol Acetate as a Modulator of Protein Kinase C Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-alpha-tocopherol acetate (B1210297), a synthetic, stabilized form of Vitamin E, is widely recognized for its antioxidant properties. Beyond this primary function, it serves as a prodrug for alpha-tocopherol (B171835), which has been demonstrated to be a potent and specific modulator of Protein Kinase C (PKC) activity. This technical guide provides an in-depth exploration of the mechanisms through which DL-alpha-tocopherol acetate, via its conversion to alpha-tocopherol, influences PKC signaling. It details the indirect inhibitory action on PKCα, mediated by protein phosphatase 2A (PP2A), and presents quantitative data from key studies. Furthermore, this guide furnishes detailed protocols for the essential experimental procedures required to investigate this interaction and includes visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1] The isozymes of PKC are classified into three main groups: classical (or conventional) (α, βI, βII, γ), novel (δ, ε, η, θ), and atypical (ζ, ι/λ). The activation of classical and novel PKC isozymes is dependent on the second messenger diacylglycerol (DAG).

This compound is a stable ester of alpha-tocopherol. For biological activity, it must be hydrolyzed to the active alpha-tocopherol.[2][3] This conversion is a critical prerequisite for its function as a modulator of PKC. The primary focus of research has been on alpha-tocopherol's inhibitory effect on PKC, which is notably specific to the alpha isozyme (PKCα).[4][5][6] This modulation is not typically a result of direct competitive inhibition at the ATP-binding site, but rather a more nuanced indirect mechanism.

Mechanism of Action

The modulatory effect of this compound on PKC activity is an indirect one, reliant on its hydrolysis to alpha-tocopherol. Alpha-tocopherol then exerts its influence on PKCα through a mechanism that is distinct from its antioxidant properties.[7]

Indirect Inhibition of PKCα via Dephosphorylation

A primary mechanism of PKCα inhibition by alpha-tocopherol involves the dephosphorylation of the kinase.[4][5] This process is thought to be mediated by the activation of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase.[4][6] The proposed signaling cascade is as follows:

-

Hydrolysis: this compound is hydrolyzed by cellular esterases to yield the active alpha-tocopherol.

-

PP2A Activation: Alpha-tocopherol activates PP2A.

-

PKCα Dephosphorylation: Activated PP2A dephosphorylates PKCα.

-

PKCα Inactivation: Dephosphorylated PKCα is rendered inactive.

This indirect mechanism accounts for the observed time- and dose-dependent inhibition of PKCα in various cell types, including smooth muscle cells.[4][5]

Antagonism of Cofactor-Dependent PKCα Activity

In addition to the dephosphorylation pathway, alpha-tocopherol has been shown to act as an antagonist of cofactor-dependent PKCα activity.[8] It can compete with DAG for binding to the C1a domain of PKCα, thereby preventing its activation.[8] Interestingly, other tocopherol isoforms exhibit different effects, with gamma-tocopherol (B30145) acting as an agonist, highlighting the specificity of the alpha-isoform's inhibitory role.[8][9]

Isoform Specificity

The inhibitory action of alpha-tocopherol is highly specific for the PKCα isoform. Studies have shown that other isoforms present in the same cells, such as PKCβ, PKCδ, PKCε, and PKCζ, are not significantly affected.[4][5]

Quantitative Data on PKC Modulation

The following tables summarize quantitative data from various studies investigating the effect of alpha-tocopherol on PKC activity and related cellular processes.

Table 1: In Vitro Inhibition of Protein Kinase C

| Compound | System | Parameter | Value | Reference |

| DL-alpha-Tocopherol | In vitro brain PKC | IC50 | 450 µM | [10] |

| alpha-Tocopherol | Recombinant PKCα | Inhibition | 0.1 - 10 µM | [8] |

Table 2: Cellular Effects of alpha-Tocopherol

| Cell Type | Treatment | Effect | Quantitative Measure | Reference |

| Human Platelets | 500 µmol/L alpha-tocopherol | Inhibition of PMA-induced PKC substrate phosphorylation | Prevented a 3.8-fold increase | [5] |

| Human Platelets | Oral supplementation (400-1200 IU/day) | Inhibition of PMA-mediated platelet aggregation | Significant inhibition | [5][7] |

| Smooth Muscle Cells | alpha-Tocopherol | Inhibition of PKCα activity | 45% diminution | [1] |

| Smooth Muscle Cells | alpha-Tocopherol | Decrease in PKCα phosphorylation | 60% diminution | [1] |

Experimental Protocols

PKC Activity Assay (Using a Peptide Substrate)

This protocol describes a general method for measuring PKC activity in cell lysates or with purified enzyme, using a specific peptide substrate.

Materials:

-

PKC-specific peptide substrate (e.g., [Ser25]-PKC Substrate)

-

ATP, [γ-³²P]ATP

-

PKC assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG)

-

Stop solution (e.g., 75 mM H₃PO₄)

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the PKC assay buffer, PS/DAG vesicles, the peptide substrate, and the cell lysate or purified PKC.

-

Initiate the reaction: Add ATP (spiked with [γ-³²P]ATP) to the reaction mixture to start the kinase reaction.

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Spot onto P81 paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Western Blot Analysis of PKCα Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of PKCα in response to treatment with this compound.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-PKCα and anti-total-PKCα)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell treatment and lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold lysis buffer.

-

Protein quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary antibody incubation: Incubate the membrane with the primary antibody against phospho-PKCα overnight at 4°C.

-

Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and reprobing: Strip the membrane and reprobe with an antibody against total PKCα to normalize for protein loading.

In Vitro Protein Phosphatase 2A (PP2A) Activity Assay

This protocol describes a non-radioactive method to measure PP2A activity.

Materials:

-

Phosphopeptide substrate for PP2A (e.g., K-R-pT-I-R-R)

-

PP2A assay buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, pH 7.0)

-

Malachite Green reagent

-

Purified PP2A or cell lysate

-

alpha-Tocopherol

Procedure:

-

Prepare the reaction: In a 96-well plate, add the PP2A assay buffer, the phosphopeptide substrate, and the purified PP2A or cell lysate. Include a condition with alpha-tocopherol.

-

Incubate: Incubate the plate at 30°C for a specified time.

-

Stop the reaction and color development: Add the Malachite Green reagent to stop the reaction and allow for color development. This reagent detects the free phosphate (B84403) released by the phosphatase activity.

-

Measure absorbance: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate activity: The amount of free phosphate is proportional to the PP2A activity.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway for PKCα inhibition by this compound.

Experimental Workflow: Western Blot for PKCα Phosphorylation

Caption: Workflow for analyzing PKCα phosphorylation by Western blot.

Conclusion

This compound, through its conversion to alpha-tocopherol, acts as a specific and potent modulator of Protein Kinase C, primarily by inhibiting the PKCα isoform. The mechanism of action is multifaceted, involving the activation of PP2A leading to PKCα dephosphorylation and direct antagonism of cofactor-dependent activation. This non-antioxidant role of Vitamin E has significant implications for its potential therapeutic applications in diseases characterized by aberrant PKC signaling, such as certain cancers and inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the PKC-modulatory properties of this compound.

References

- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Nonradioactive technique to measure protein phosphatase 2A-like activity and its inhibition by drugs in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on DL-alpha-Tocopherol Acetate in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark across these disorders is oxidative stress, which contributes to neuronal damage and disease progression.[1] DL-alpha-tocopherol acetate (B1210297), a stable, synthetic form of Vitamin E, is a potent lipid-soluble antioxidant that has been investigated for its neuroprotective potential.[2][3] This technical guide provides a comprehensive overview of preliminary studies on DL-alpha-tocopherol acetate in various neurodegenerative disease models, summarizing key quantitative findings, detailing experimental protocols, and visualizing implicated signaling pathways.

The primary antioxidant mechanism of alpha-tocopherol (B171835) involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage.[2][4] Beyond its antioxidant properties, alpha-tocopherol has been shown to modulate various signaling pathways, including those involved in inflammation and cell survival, such as the protein kinase C (PKC) pathway.[4][5][6] This multifaceted activity makes it a compelling candidate for therapeutic intervention in neurodegeneration.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes from key preclinical studies investigating the effects of this compound and related forms of vitamin E in models of neurodegenerative diseases.

Table 1: Alzheimer's Disease Models

| Model | Treatment | Key Quantitative Outcomes | Reference |

| Transgenic AD mice | Dietary α-tocopherol supplementation | Mitigated the reduction of GSH levels and the increase of GSSG and TBARS in the cerebral cortex and hippocampus. | [7] |

| Aβ₁₋₄₀-injected mice | 250 mg/kg α-tocopherol + 25 mg/kg folic acid | Significant improvement in spatial learning deficits. | [7] |

| 5XFAD mice | α-tocopherol alone or with etodolac | Decreased total Aβ levels in the brain. | [8] |

| icv-streptozotocin-induced sporadic AD-like rat model | α-tocopherol (7 or 14 days) | Markedly reduced Aβ plaque in the hippocampus. | [9] |

| SH-SY5Y cells overexpressing APP Swedish mutation | 5 and 100 µM α-tocopherol | Significantly decreased APP mRNA level and Aβ-42 level. | [10] |

Table 2: Parkinson's Disease Models

| Model | Treatment | Key Quantitative Outcomes | Reference |

| 6-hydroxydopamine (6-OHDA)-lesioned rats | D-alpha-tocopheryl acid succinate (B1194679) (24 I.U./kg, i.m.) | 18% reduction in ipsilateral substantia nigra pars compacta (SNC) cell number vs. 53% in the lesioned group. 74% and 68% reductions in contraversive and ipsiversive rotations, respectively. | [11] |

| Rotenone-induced PD model in rats | 100 I.U./kg b. wt (i.m.) α-tocopherol | Ameliorated rotenone-induced decreases in total locomotor activity and increases in catalepsy. Prevented a ~70-80% decrease in dopamine (B1211576) levels. | [12] |

| PINK1 knockout mice | Chronic α-tocopherol or Trolox | Fully restored corticostriatal long-term potentiation (LTP) and long-term depression (LTD). | [13] |

Table 3: Huntington's Disease and ALS Models

| Model | Treatment | Key Quantitative Outcomes | Reference |

| Huntington's Disease Patients (early stage) | High-dose d-alpha-tocopherol | Post hoc analysis revealed a significant selective therapeutic effect on neurologic symptoms. | [14] |